2,6-Dichlorophenol indophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

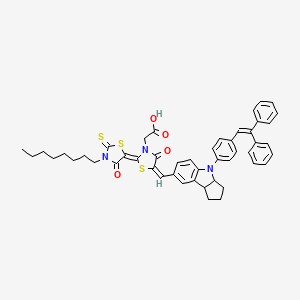

2,6-Dichlorophenol indophenol (DCPIP, DCIP or DPIP) is a chemical compound used as a redox dye . When oxidized, DCPIP is blue with a maximal absorption at 600 nm; when reduced, DCPIP is colorless . It can be used to measure the rate of photosynthesis and is part of the Hill reagents family .

Molecular Structure Analysis

The molecular formula of 2,6-Dichlorophenol indophenol is C12H7Cl2NO2 . Its average mass is 268.095 Da and its monoisotopic mass is 266.985382 Da .Chemical Reactions Analysis

2,6-Dichlorophenol Indophenol (DCPIP) is a qualitative and quantitative redox indicator . Its principle is based on oxidation of carbon source in which electrons are transferred to electron acceptors such as oxygen, nitrate and sulfate .Physical And Chemical Properties Analysis

The chemical formula of 2,6-Dichlorophenol indophenol is C12H7Cl2NO2 . Its molar mass is 268.09 g·mol −1 . When oxidized, DCPIP is blue with a maximal absorption at 600 nm; when reduced, DCPIP is colorless .Mechanism of Action

DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation . Upon reduction, the DCPIP is discolored . Pharmacological experiments suggest that DCPIP may serve as a pro-oxidant chemotherapeutic targeting human cancer cells in an animal model of human melanoma .

Safety and Hazards

2,6-Dichlorophenol indophenol may form combustible dust concentrations in air . It is advised to avoid inhalation and ingestion, contact with eyes, skin and clothing, handling prolonged or repeated exposure, and generation of dusty conditions . It should be stored in a cool place and out of direct sunlight .

Future Directions

Biodegradation capacity studies are important when deciding the correct bioremediation strategy to employ . The use of redox indicator 2,6-Dichlorophenol Indophenol (DCPIP) is a rapid, simple and low cost model for evaluating capability of microorganisms to utilize and/or degrade petroleum hydrocarbons .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2,6-Dichlorophenol indophenol can be achieved through a multistep reaction pathway involving the condensation of 2,6-dichlorophenol with indophenol.", "Starting Materials": [ "2,6-dichlorophenol", "indophenol", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium sulfite", "sodium carbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2,6-dichlorophenol in sodium hydroxide solution and heat the mixture to 60-70°C.", "Step 2: Add indophenol to the mixture and continue heating for 2-3 hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid to pH 1-2.", "Step 4: Add sodium nitrite to the mixture and stir for 10-15 minutes.", "Step 5: Add sodium sulfite to the mixture and stir for 10-15 minutes.", "Step 6: Add sodium carbonate to the mixture until the pH reaches 7-8.", "Step 7: Extract the product with chloroform and wash with water.", "Step 8: Dry the product with anhydrous sodium sulfate.", "Step 9: Recrystallize the product from a suitable solvent such as ethanol or methanol.", "Step 10: Filter and dry the product to obtain 2,6-Dichlorophenol indophenol." ] } | |

CAS RN |

956-48-6 |

Molecular Formula |

C12H7Cl2NO2 |

Molecular Weight |

268.1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)

![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)

![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)